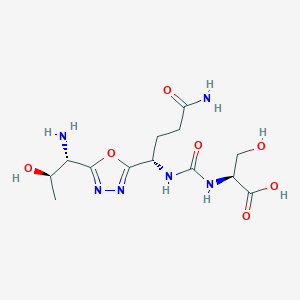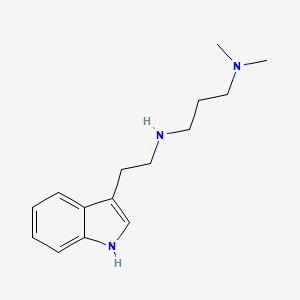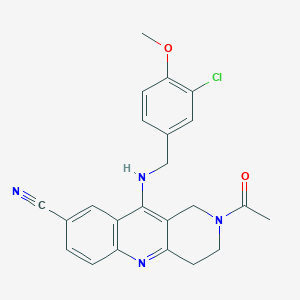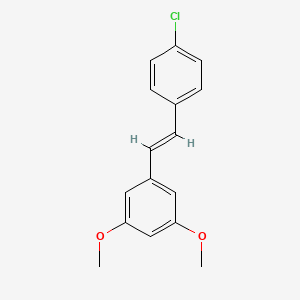
PF-04979064
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PF-04979064 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar la vía de señalización PI3K/mTOR.
Biología: Employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and autophagy.
Medicina: Explorado como un agente terapéutico potencial para varios cánceres, incluyendo cáncer de mama, glioblastoma y cáncer gástrico
Mecanismo De Acción
PF-04979064 ejerce sus efectos inhibiendo selectivamente la actividad de las quinasas PI3K y mTOR. Estas quinasas son componentes clave de la vía de señalización PI3K/AKT/mTOR, que regula el crecimiento, la proliferación y la supervivencia celular. Al inhibir estas quinasas, this compound interrumpe la vía de señalización, lo que lleva a una reducción del crecimiento tumoral y una mayor sensibilidad a otros agentes anticancerígenos .
Compuestos similares:
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
Comparación: this compound es único debido a su alta potencia y selectividad para las quinasas PI3K y mTOR. En comparación con compuestos similares, this compound ha mostrado una mejor potencia in vitro y mejores propiedades farmacocinéticas, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Análisis Bioquímico
Biochemical Properties
PF-04979064 interacts with the PI3K and mTOR enzymes, key components of the PI3K/Akt/mTOR signaling pathway . This pathway is often abnormally activated in many human cancers and participates in different biological effects, such as cell cycle progression and cell proliferation . By inhibiting these enzymes, this compound can suppress tumor growth .
Cellular Effects
This compound has been shown to significantly inhibit the proliferation of human gastric adenocarcinoma AGS cells and the undifferentiated GC cell line HGC-27, promoting cell apoptosis . It also enhances the drug sensitivity of gastric cancer cells to 5-FU .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition leads to a decrease in cell proliferation and an increase in cell apoptosis . The compound achieves this by binding to the PI3K and mTOR enzymes, thereby preventing their normal function .
Dosage Effects in Animal Models
It has been reported that the compound reduces tumor volume by 88% in a U87MG glioblastoma mouse xenograft model .
Metabolic Pathways
This compound is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its abnormal activation is often seen in various types of cancers .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de PF-04979064 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmenteEl producto final se obtiene a través de una serie de condensaciones, ciclizaciones y transformaciones de grupos funcionales .
Métodos de producción industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: PF-04979064 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar grupos funcionales específicos dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en las moieties piperidinil y piridinil.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Varios nucleófilos y electrófilos bajo condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Comparación Con Compuestos Similares
- PF-04691502
- PF-06284674
- PF-04447943
- PF-04701475
Comparison: PF-04979064 is unique due to its high potency and selectivity for both PI3K and mTOR kinases. Compared to similar compounds, this compound has shown improved in vitro potency and better pharmacokinetic properties, making it a promising candidate for further development .
Propiedades
IUPAC Name |
1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNUHFDBEIQH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220699-06-8 | |
| Record name | PF-04979064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1220699-06-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-04979064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-04979064 a promising anti-cancer drug candidate?
A: this compound is a potent and selective dual inhibitor of PI3K and mTOR, two key kinases in the PI3K signaling pathway. [] This pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention. By simultaneously inhibiting both PI3K and mTOR, this compound aims to provide enhanced efficacy against tumor growth compared to targeting either kinase alone.
Q2: How does the structure of this compound contribute to its activity and address previous limitations?
A: this compound was developed through structure-based drug design, starting with a tricyclic imidazo[1,5]naphthyridine scaffold. [] This iterative optimization process aimed to improve upon earlier compounds in the series that suffered from limitations such as high metabolic clearance, poor permeability, and poor solubility. The final structure of this compound addresses these ADMET (absorption, distribution, metabolism, excretion, and toxicity) issues while maintaining high potency and selectivity for the target kinases.
Q3: What evidence supports the efficacy of this compound in a disease model?
A: Research indicates that this compound shows promise in treating Chronic Obstructive Pulmonary Disease (COPD). In a mouse model of COPD induced by PM2.5 exposure, this compound was found to suppress the PI3K/AKT/mTOR pathway. [] This suppression, in turn, increased the apoptosis of alveolar epithelial cells and reduced autophagy, suggesting a potential therapeutic benefit in COPD.
Q4: What analytical challenges were encountered during the development of this compound?
A: One challenge was predicting the human clearance of this compound and related tricyclic derivatives, which were found to be metabolized by both cytochrome P450 and aldehyde oxidase (AO). [] To address this, researchers developed an empirical scaling tool to predict human clearance based on in vitro data from human liver S9 assays, which contain both enzyme systems. This tool likely proved valuable for optimizing the pharmacokinetic properties of this compound during its development.
Q5: Is there structural data available for this compound interacting with its target?
A: Yes, a crystal structure of the catalytic unit of PI3Kγ in complex with this compound has been solved. [] This structural information provides valuable insights into the binding mode and molecular interactions responsible for the inhibitory activity of this compound against PI3K. Such information can be crucial for further optimization of this compound or the development of novel PI3K inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoic acid](/img/structure/B609864.png)




![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)


![1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-2-oxo-3-(1,2,4-thiadiazol-5-yl)benzimidazole-5-sulfonamide](/img/structure/B609876.png)
![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)


